rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride
Description
rac-(1R,2R,4S)-2-(Aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride (CAS: 2138236-15-2) is a chiral cyclopentanol derivative functionalized with an aminomethyl group and a 4-methyl-1,2,4-triazole moiety. Its molecular formula is C₉H₁₈Cl₂N₄O, with a molecular weight of 269.2 g/mol and a purity ≥95% . The compound is primarily used in research and development as a versatile small-molecule scaffold, likely targeting enzymes or receptors due to its hydrogen-bonding capabilities (hydroxyl and amino groups) and aromatic triazole ring .
Key structural features include:
- Cyclopentanol backbone: Provides rigidity and influences stereochemical interactions.
- 4-Methyl-1,2,4-triazole: Enhances binding via π-π stacking or metal coordination.
- Aminomethyl group: Increases solubility and enables covalent or ionic interactions.
- Dihydrochloride salt: Improves stability and aqueous solubility .
Properties
IUPAC Name |
(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-1,2,4-triazol-3-yl)cyclopentan-1-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c1-13-5-11-12-9(13)6-2-7(4-10)8(14)3-6;;/h5-8,14H,2-4,10H2,1H3;2*1H/t6-,7+,8+;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDQTZAYGHLVCI-ZJWYQBPBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CC(C(C2)O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@H]2C[C@@H]([C@@H](C2)O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride typically involves multiple steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminomethyl group: This step often involves reductive amination reactions.
Attachment of the triazole moiety: This can be accomplished through click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Reactions at the Triazole Moiety
The 4-methyl-1,2,4-triazol-3-yl group is a heteroaromatic system with nitrogen atoms capable of participating in nucleophilic or electrophilic substitutions. While direct data on this specific triazole variant is limited, analogous triazole derivatives exhibit reactivity at the N1 and N2 positions (see Table 1).
Table 1: Triazole Reactivity in Analogous Compounds
For example, in , a triazole-thiol underwent nucleophilic substitution with a ketone-bearing triazole, suggesting that the triazole’s nitrogen atoms in the target compound may similarly react with electrophiles under basic conditions.
Aminomethyl Group Reactivity
The -CH₂NH₂ group (protonated as -CH₂NH₃⁺ in the dihydrochloride salt) can participate in:
-
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
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Schiff Base Formation : Condensation with aldehydes/ketones under mild acidic conditions.
Key Reaction Pathway
Deprotonation (e.g., using NaHCO₃) is critical for activating the amine. This aligns with methods for similar aminomethylcycloalkanes in (EvitaChem).
Cyclopentanol Hydroxyl Group Reactions
The secondary alcohol (-OH) on the cyclopentane ring can undergo:
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Esterification : With carboxylic acids (acid catalysis) or acyl chlorides.
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Etherification : Williamson synthesis using alkyl halides.
Example Conditions
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Esterification: Reacting with acetic anhydride in pyridine yields the acetate ester .
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Etherification: Treatment with methyl iodide and Ag₂O forms the methyl ether .
Acid-Base Reactions
The dihydrochloride salt dissociates in aqueous solutions:
Adjusting pH can modulate solubility and reactivity. Neutralization with NaOH would free the base form, enhancing nucleophilicity of the amine and alcohol groups .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural framework allows it to interact with biological targets effectively. Research has highlighted its potential in several therapeutic areas:
- Antimicrobial Activity : Triazole derivatives, including this compound, have been studied for their antibacterial and antifungal properties. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, making it a target for antifungal drug design .
- Anticancer Properties : Recent studies have indicated that triazole-containing compounds can exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoles have been shown to inhibit aromatase enzymes, which are crucial in estrogen biosynthesis .
- Neurological Applications : Some derivatives have demonstrated neuroprotective effects and potential applications in treating neurodegenerative diseases through modulation of neurotransmitter systems .
Agrochemical Applications
The compound's triazole moiety is also significant in agrochemistry:
- Fungicides : Triazoles are widely used as fungicides in agriculture due to their ability to inhibit fungal growth. This compound can be explored for developing new fungicidal agents that are effective against resistant strains of pathogens .
Material Science Applications
The unique properties of rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride extend into materials science:
- Nonlinear Optical Properties : Triazole derivatives have been investigated for their nonlinear optical (NLO) properties. These materials can be utilized in photonic devices and sensors due to their ability to alter light properties when subjected to electric fields .
- Polymer Stabilizers : The compound can serve as an additive in polymer formulations to enhance stability against environmental factors such as UV radiation and oxidation .
Case Studies
Several studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Substituted Cyclopentanol Derivatives
(a) rac-(1R,2R,4S)-2-(Aminomethyl)-4-(5-ethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
- Molecular Formula : C₁₀H₁₈N₄O
- Key Difference : Ethyl substituent at the triazole 5-position instead of 4-methyl.
- Impact : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
(b) rac-(1R,2R,4S)-2-(Aminomethyl)-4-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol
- Molecular Formula : C₁₁H₂₀N₄O
- Key Difference : Isopropyl group at the triazole 5-position.
(c) rac-(1R,2R,4S)-2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol (CAS: 2044705-44-2)
Backbone-Modified Analogues
(a) rac-(1R,2S)-2-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic Acid
Multi-Triazole Compounds
2,4,6-Tris((4H-1,2,4-triazol-3-yl)amino)benzonitrile (L4)
- Molecular Formula : C₁₅H₁₂N₁₂
- Key Differences : Three triazole groups attached to a benzonitrile core.
Physicochemical and Pharmacokinetic Properties
<sup>*</sup>LogP values estimated based on substituent hydrophobicity.
Research Implications
- Substituent Position Matters : The 4-methyl group on the triazole (target compound) likely optimizes steric and electronic interactions compared to 5-substituted isomers .
- Backbone Rigidity: Cyclopentanol’s five-membered ring balances conformational flexibility and stability, whereas cyclobutane derivatives may be too rigid for adaptive binding .
- Salt Form : The dihydrochloride form of the target compound enhances bioavailability compared to free-base analogs .
Biological Activity
The compound rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol dihydrochloride (CAS Number: 2138236-15-2) is a derivative of triazole that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N4O·2HCl
- Molecular Weight : 224.30 g/mol
- Structure : The compound contains a cyclopentanol core substituted with an aminomethyl group and a triazole moiety, which is essential for its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its anti-inflammatory and antimicrobial properties. The following sections detail specific findings related to these activities.
Anti-inflammatory Activity
Research indicates that derivatives of triazole compounds exhibit significant anti-inflammatory effects. In a study assessing the biological activity of several triazole derivatives, it was found that compounds similar to rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol demonstrated notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) . The presence of the triazole ring is believed to enhance this activity by modulating immune responses.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies have demonstrated efficacy against various Gram-positive and Gram-negative bacterial strains. For instance, similar triazole derivatives were evaluated for their antimicrobial potential and showed effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
The mechanism by which rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol exerts its effects is linked to its interaction with specific biological targets:
- Cytokine Modulation : The compound influences the release of cytokines involved in inflammatory responses.
- Enzyme Inhibition : Triazole derivatives often act as inhibitors of metabolic enzymes such as carbonic anhydrase II . This inhibition can lead to altered physiological responses beneficial in treating conditions like glaucoma and mountain sickness.
Case Studies
Several studies have highlighted the biological activities of rac-(1R,2R,4S)-2-(aminomethyl)-4-(4-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol:
Q & A
Q. Table 1: Synthetic Routes Comparison
| Method | Catalyst | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Cyclopropanation | Rhodium | -20°C | 75% | 95% | |
| Diazo-Olefin Reaction | Copper | 0°C | 68% | 90% |
Basic: Which analytical techniques are most effective for structural and stereochemical characterization?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and ring strain effects. NOESY experiments verify stereochemistry .
- X-ray Crystallography : Resolves absolute configuration, particularly for the cyclopropane and triazole moieties .
- HPLC-MS : Quantifies purity and detects trace byproducts using C18 columns and ESI-MS for mass confirmation .
Advanced: How can computational modeling optimize reaction pathways for this compound?
Answer:
- Quantum Chemical Calculations : Predict transition states and reaction barriers (e.g., DFT methods) to identify optimal conditions for cyclopropanation .
- Reaction Path Search : ICReDD’s approach combines computational and experimental data to narrow down conditions (e.g., solvent, catalyst loading) .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
Q. Table 2: Computational Parameters
| Parameter | Value/Model | Application | Reference |
|---|---|---|---|
| DFT Functional | B3LYP/6-31G(d) | Cyclopropane stability | |
| Docking Software | AutoDock Vina | Enzyme binding affinity |
Advanced: What experimental designs address discrepancies in reported biological activity data?
Answer:
- Standardized Assays : Use uniform in vitro protocols (e.g., FRET-based enzyme inhibition) across studies to reduce variability .
- Control Compounds : Include known inhibitors (e.g., triazole derivatives) to benchmark activity .
- Data Integration : Cross-validate results with computational models (e.g., ICReDD’s feedback loop) to reconcile contradictions .
Advanced: How can enantiomers be resolved to study their distinct pharmacological profiles?
Answer:
- Chiral Stationary Phases : Use amylose- or cellulose-based columns for HPLC separation .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer from a prochiral precursor .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Advanced: What scaling challenges arise in pilot-scale synthesis, and how are they mitigated?
Answer:
- Reactor Design : Continuous flow systems improve heat/mass transfer for exothermic cyclopropanation steps .
- Catalyst Recycling : Immobilized metal catalysts reduce costs and waste .
- Process Analytics : In-line FTIR monitors reaction progress to maintain stereochemical integrity .
Advanced: How does the triazole moiety influence the compound’s reactivity in biological systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
